1,2-Dimethyl-3,5-dipropylcyclohexane
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Overview
Description
1,2-Dimethyl-3,5-dipropylcyclohexane is an organic compound belonging to the class of disubstituted cyclohexanes It is characterized by the presence of two methyl groups and two propyl groups attached to a cyclohexane ring
Preparation Methods
The synthesis of 1,2-Dimethyl-3,5-dipropylcyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with a cyclohexane ring, methyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the cyclohexane ring .
Industrial production methods for this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2-Dimethyl-3,5-dipropylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while halogenation can produce halocyclohexanes.
Scientific Research Applications
1,2-Dimethyl-3,5-dipropylcyclohexane has several applications in scientific research:
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research into its analogs could lead to the development of new pharmaceuticals with specific therapeutic effects.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-3,5-dipropylcyclohexane exerts its effects depends on its specific interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
1,2-Dimethyl-3,5-dipropylcyclohexane can be compared with other disubstituted cyclohexanes, such as:
1,1-Dimethylcyclohexane: Differing in the position of methyl groups, leading to distinct conformational preferences and steric interactions.
1,2-Dimethylcyclohexane: Similar in having two methyl groups but lacking the propyl groups, resulting in different chemical and physical properties.
Properties
CAS No. |
378229-01-7 |
---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
1,2-dimethyl-3,5-dipropylcyclohexane |
InChI |
InChI=1S/C14H28/c1-5-7-13-9-11(3)12(4)14(10-13)8-6-2/h11-14H,5-10H2,1-4H3 |
InChI Key |
ZWELDUQWXJORPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(C(C1)CCC)C)C |
Origin of Product |
United States |
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